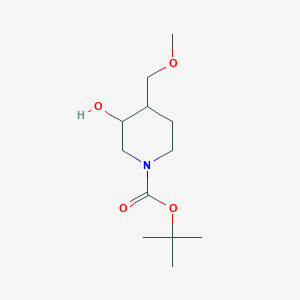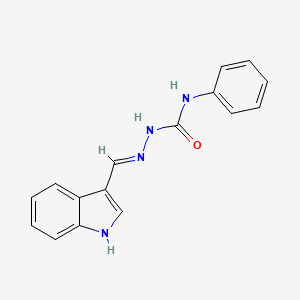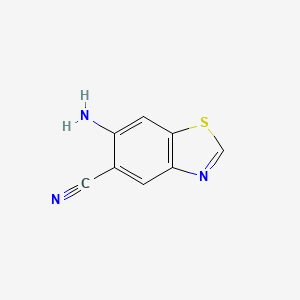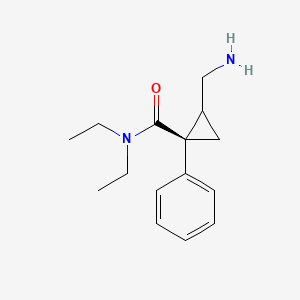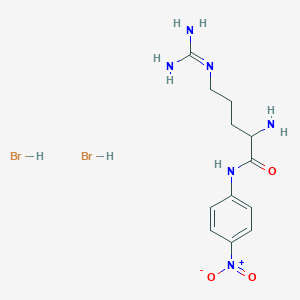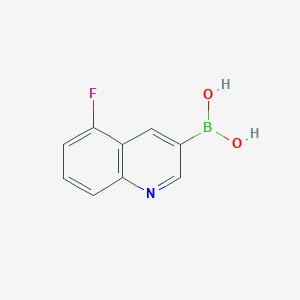![molecular formula C24H30ClN3O9P2 B14799301 2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid](/img/structure/B14799301.png)
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthoquine (phosphate) is a 4-aminoquinoline antimalarial drug that was first synthesized in 1986 by the Academy of Military Medical Sciences of the People’s Republic of China . It has shown significant potential as a broad-spectrum antiviral agent, particularly against coronaviruses . Naphthoquine (phosphate) is known for its potent antimalarial activity and is often used in combination with artemisinin derivatives for the treatment of uncomplicated malaria .
Preparation Methods
The synthesis of Naphthoquine (phosphate) involves several steps. One common method includes the reaction of p-aminophenol with various reagents under specific conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Naphthoquine (phosphate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents to convert Naphthoquine (phosphate) into its reduced form.
Substitution: Substitution reactions often involve the replacement of specific functional groups with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Naphthoquine (phosphate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Medicine: It is primarily used as an antimalarial drug, often in combination with artemisinin derivatives.
Mechanism of Action
The exact mechanism of action of Naphthoquine (phosphate) is not fully elucidated. it is believed to exert its antimalarial effects by inhibiting hemozoin biocrystallization in the digestive vacuole of late-stage parasites . This inhibition prevents the detoxification of heme, leading to the accumulation of toxic heme and subsequent parasite death. In the case of its antiviral activity, Naphthoquine (phosphate) is thought to interfere with virus entry and post-entry replication .
Comparison with Similar Compounds
Naphthoquine (phosphate) is similar to other 4-aminoquinoline compounds such as chloroquine and hydroxychloroquine. it has shown better safety profiles and broader antiviral activity compared to these compounds . The slow elimination and apparent lack of toxicity make Naphthoquine (phosphate) a suitable partner drug for rapidly acting artemisinin derivatives .
Similar Compounds
- Chloroquine
- Hydroxychloroquine
- Pyronaridine
- Lumefantrine
Naphthoquine (phosphate) stands out due to its potent antimalarial activity, broad-spectrum antiviral potential, and better safety profile .
Properties
Molecular Formula |
C24H30ClN3O9P2 |
|---|---|
Molecular Weight |
601.9 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]naphthalen-1-ol;phosphoric acid |
InChI |
InChI=1S/C24H24ClN3O.2H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;2*1-5(2,3)4/h4-13,27,29H,14H2,1-3H3,(H,26,28);2*(H3,1,2,3,4) |
InChI Key |
ZMANZJFJCCAHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C2=CC=CC=C2C(=C1)NC3=C4C=CC(=CC4=NC=C3)Cl)O.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene](/img/structure/B14799221.png)
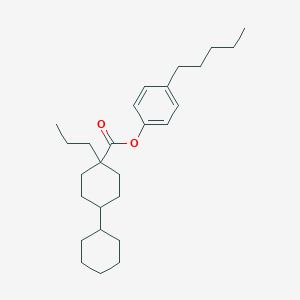
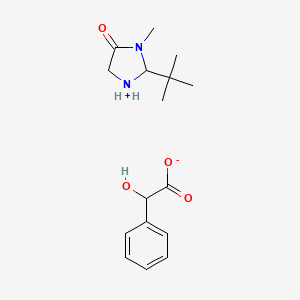
![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)

![2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid](/img/structure/B14799253.png)
![tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14799256.png)
![N-[(E)-(5-methylfuran-2-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14799267.png)
